molecular formula C12H7Cl2NO3 B1585386 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene CAS No. 22544-07-6

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Cat. No.: B1585386
CAS No.: 22544-07-6
M. Wt: 284.09 g/mol
InChI Key: RTCVXHVOOYCYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is an organic compound with the molecular formula C12H8Cl2O2 It is characterized by the presence of chloro, chlorophenoxy, and nitro functional groups attached to a benzene ring

Scientific Research Applications

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene are microbial enzymes involved in the degradation of chlorophenolic compounds . These enzymes, such as extracellular laccase, play a crucial role in the biodegradation of various environmental pollutants .

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes. For instance, the compound can be oxidized by extracellular laccase, which is a key step in the biodegradation process .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of chlorophenolic compounds. The compound is metabolized by microorganisms, leading to the breakdown of complex compounds of chlorine with other aromatics . This process aids in the generation of energy and carbon sources for the microorganisms .

Pharmacokinetics

The ADME properties of this compound indicate high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of several cytochrome p450 enzymes, which could affect its metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of the compound into simpler substances. This degradation process is facilitated by microbial enzymes and results in the generation of energy and carbon sources for the microorganisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation is more efficient under anaerobic conditions . Additionally, the compound’s stability and action may be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene typically involves the nitration of 2-Chloro-1-(4-chlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 2-Chloro-1-(4-chlorophenoxy)benzene

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the nitration process.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems for reagent addition and temperature control can further optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure and temperature conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-Chloro-1-(4-chlorophenoxy)-4-aminobenzene

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-chlorophenoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrophenoxybenzene: Lacks the chloro substituents, affecting its chemical and biological properties.

    2-Chloro-4-nitrophenol: Contains a hydroxyl group instead of the chlorophenoxy group, leading to different reactivity and applications.

Uniqueness

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is unique due to the combination of chloro, chlorophenoxy, and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCVXHVOOYCYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177077
Record name 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22544-07-6
Record name 2,4′-Dichloro-4-nitrodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22544-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022544076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,2-dichloro-4-nitro-benzene (9.2 g, 48 mmol), 4-chloro-phenol (6.2 g, 48 mmol) and potassium carbonate (19.9 g, 144 mmol) in DMF (80 mL) was heated to 90° C. for 16 hours. After cooling to room temperature the mixture was poured into water (600 mL) and extracted with ethyl acetate. The combined extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated under vacuum to provide the title compound (13.5 g, 99%).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.